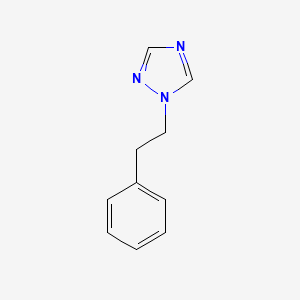

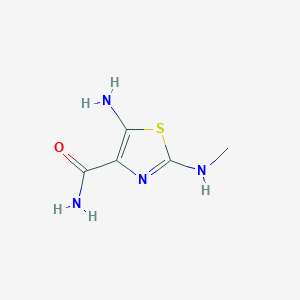

![molecular formula C14H12ClN5O2 B1268316 4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol CAS No. 311788-82-6](/img/structure/B1268316.png)

4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol" belongs to a class of chemicals that incorporate elements of triazine and phenol groups, known for their diverse chemical reactivities and potential applications in various fields of chemistry and material science.

Synthesis Analysis

Synthesis of related compounds often involves intermediate steps that include reactions of aminophenol derivatives with chloro-nitropyridines or cyclization processes involving hydrazonyl halides to furnish triazine derivatives. Reduction processes to convert nitropyridine intermediates to aminopyridines using sodium sulfide in aqueous media have been utilized for efficiency and operational simplicity (Cao et al., 2011).

Molecular Structure Analysis

The molecular structures of related triazine and phenol compounds are characterized by single-crystal X-ray diffraction techniques, revealing the intricacies of their crystal systems and intermolecular hydrogen bonding, which stabilize their structures. For example, compounds with nitropyridin-2-ylamino and aminopyridin-2-ylamino groups show distinct crystallization patterns and hydrogen bonding interactions (Cao et al., 2011).

Chemical Reactions and Properties

Triazine derivatives exhibit a variety of chemical reactions, including acylation, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents. The chemical reactivity is influenced by the presence of functional groups, such as amino and chloromethyl groups, enabling a range of chemical transformations (Stepanov et al., 2019).

科学的研究の応用

Antimicrobial Activity

- Various derivatives of 1,3,5-triazines, including structures similar to the queried compound, have been synthesized and evaluated for antimicrobial activities. They have shown promising results as antifungal and antibacterial agents, demonstrating the potential utility of these compounds in developing new antimicrobial drugs (Sareen et al., 2007), (Sareen et al., 2006), (Patel et al., 2003).

Chemical Synthesis and Functionalization

- The compound and its analogs have been involved in various synthesis procedures, showcasing their versatility in forming new chemical entities. This includes the synthesis of amino derivatives of 2-hydroxyphenyl-1,3,5-triazines, highlighting the potential for chemical modification and functionalization of this compound class (Shasheva et al., 2017).

Photocrosslinking Properties

- Some derivatives have been used to synthesize UV cross-linkable polymers, indicating potential applications in material sciences, particularly for materials requiring specific light-induced cross-linking properties for stability or functionalization (Suresh et al., 2016).

Antitubercular and Antifungal Activities

- Derivatives of the compound have shown significant antitubercular and antifungal activities, further emphasizing its role in the development of new therapeutic agents for treating infectious diseases (Raval et al., 2011), (El-Shehry et al., 2020).

特性

IUPAC Name |

4-[[4-chloro-6-(furan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN5O2/c15-12-18-13(16-8-11-2-1-7-22-11)20-14(19-12)17-9-3-5-10(21)6-4-9/h1-7,21H,8H2,(H2,16,17,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCPQPDPLGDNEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC(=NC(=N2)Cl)NC3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{4-Chloro-6-[(furan-2-ylmethyl)-amino]-[1,3,5]-triazin-2-ylamino}-phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

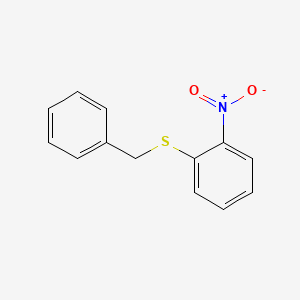

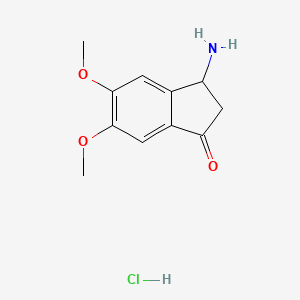

![2,5-Bis[(dimethylamino)methyl]cyclopentanone](/img/structure/B1268235.png)

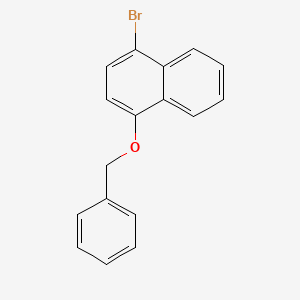

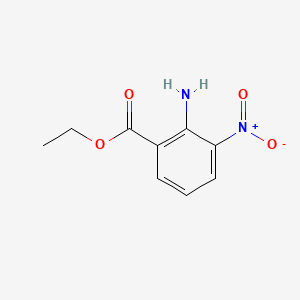

![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)

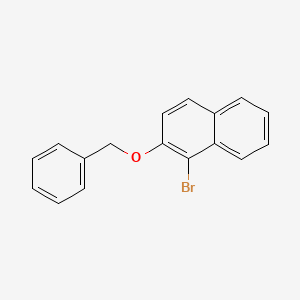

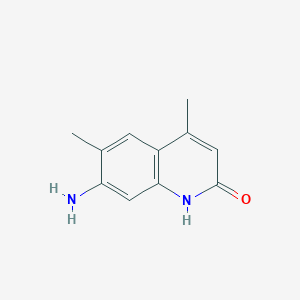

![Hydrazinecarboxamide, 2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)-](/img/structure/B1268250.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B1268267.png)

![2,7-Naphthalenedisulfonic acid, 3-[2-[4-(phenylamino)-1-naphthalenyl]diazenyl]-](/img/structure/B1268270.png)